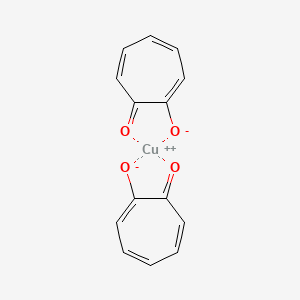
5,5'-(Ethane-1,1-diyl)bis(1H-pyrrole-2-carbaldehyde)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5’-(Ethane-1,1-diyl)bis(1H-pyrrole-2-carbaldehyde) is an organic compound that features two pyrrole rings connected by an ethane bridge, with each pyrrole ring bearing a formyl group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-(Ethane-1,1-diyl)bis(1H-pyrrole-2-carbaldehyde) typically involves the reaction of 1,1’-ethane-1,1-diylbis(1H-pyrrole-2-carbaldehyde) with appropriate reagents under controlled conditions. One common method involves the use of ethanol as a solvent and refluxing the reaction mixture for several hours .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
5,5’-(Ethane-1,1-diyl)bis(1H-pyrrole-2-carbaldehyde) can undergo various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids.
Reduction: The formyl groups can be reduced to alcohols.
Substitution: The hydrogen atoms on the pyrrole rings can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (e.g., bromine) or nitro compounds under acidic conditions.
Major Products Formed
Oxidation: The major product would be 5,5’-(Ethane-1,1-diyl)bis(1H-pyrrole-2-carboxylic acid).
Reduction: The major product would be 5,5’-(Ethane-1,1-diyl)bis(1H-pyrrole-2-methanol).
Substitution: Various substituted derivatives of the original compound, depending on the substituent introduced.
Aplicaciones Científicas De Investigación
5,5’-(Ethane-1,1-diyl)bis(1H-pyrrole-2-carbaldehyde) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 5,5’-(Ethane-1,1-diyl)bis(1H-pyrrole-2-carbaldehyde) involves its interaction with various molecular targets, depending on the specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to specific physiological effects. The exact pathways and molecular targets can vary based on the context of its use.
Comparación Con Compuestos Similares
Similar Compounds
1,1’-(Hexane-1,6-diyl)bis(1H-pyrrole-2,5-dione): Similar structure but with a hexane bridge and dione groups.
1,1’-(1H-Pyrrole-2,5-diyl)diethanamine: Features a pyrrole ring with ethanamine groups.
Uniqueness
5,5’-(Ethane-1,1-diyl)bis(1H-pyrrole-2-carbaldehyde) is unique due to its ethane bridge and formyl groups, which confer specific reactivity and potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound in synthetic chemistry and research.
Propiedades
Fórmula molecular |
C12H12N2O2 |
|---|---|
Peso molecular |
216.24 g/mol |
Nombre IUPAC |
5-[1-(5-formyl-1H-pyrrol-2-yl)ethyl]-1H-pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C12H12N2O2/c1-8(11-4-2-9(6-15)13-11)12-5-3-10(7-16)14-12/h2-8,13-14H,1H3 |
Clave InChI |
UJSHXJVDSCBYEM-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=C(N1)C=O)C2=CC=C(N2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(1-Ethylpiperidin-4-yl)-1,2,4,5-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12872941.png)



-](/img/structure/B12872964.png)

![2-Bromo-4-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12872970.png)
![azane;(NZ,Z)-N-[(2-hydroxyphenyl)methylidene]benzenecarbohydrazonothioate;palladium](/img/structure/B12872978.png)


![2-(Bromomethyl)benzo[d]oxazole-5-methanol](/img/structure/B12873000.png)

![2-(Hydroxymethyl)benzo[d]oxazole-6-carboxamide](/img/structure/B12873015.png)
